molecular formula C18H18N2O6 B6412538 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261940-66-2

3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6412538
CAS RN: 1261940-66-2
M. Wt: 358.3 g/mol
InChI Key: ZQEKNYHQRBWNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid (3-BOC-APNB) is an organic molecule used in various scientific research applications. It is a derivative of nitrobenzoic acid, with a 3-boc-aminophenyl substituent. This molecule is widely used in organic synthesis, biochemistry and pharmacology, due to its unique structure and properties. 3-BOC-APNB has been used in a variety of research fields, including drug discovery, chemical synthesis, and molecular biology.

Scientific Research Applications

3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used in drug discovery, as a building block for synthesizing new compounds, and as a tool for studying the structure and function of proteins. It has also been used in the study of enzyme catalysis, drug metabolism, and signal transduction. Additionally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been used to study the effects of drugs on the central nervous system and to investigate the mechanisms of drug action.

Mechanism of Action

3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% can reduce inflammation and pain. Additionally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are important mediators of inflammation and pain. Additionally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Finally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of fatty acids.

Advantages and Limitations for Lab Experiments

3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of research applications. Additionally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is relatively stable, and it can be stored for long periods of time without degrading. However, it is important to note that 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is a toxic compound and should be handled with care.

Future Directions

There are several potential future directions for research involving 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%. One potential direction is to investigate the effects of 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% on other enzymes, such as those involved in signal transduction pathways. Another potential direction is to investigate the effects of 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% on cell proliferation and differentiation. Additionally, further research could be done to explore the potential therapeutic applications of 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%, such as its use in the treatment of inflammation and pain. Finally, further research could be done to investigate the potential toxic effects of 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%.

Synthesis Methods

3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% can be synthesized by a variety of methods, including the use of nitrobenzoic acid as the starting material. The nitrobenzoic acid is reacted with 3-boc-aminophenyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of between 0 and 50°C, and the product is then purified by recrystallization.

properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-14-6-4-5-11(8-14)12-7-13(16(21)22)10-15(9-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEKNYHQRBWNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Boc-aminophenyl)-5-nitrobenzoic acid

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